3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group substituted with dichloro and dimethylamino pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the chlorinated benzene derivative with sulfonamide precursors under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: Used in studies to understand its interaction with biological targets, including proteins and nucleic acids.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide
- 3,4-dichloro-N-(2-(methylamino)pyrimidin-5-yl)benzenesulfonamide
- 3,4-dichloro-N-(2-(dimethylamino)pyridin-5-yl)benzenesulfonamide
Uniqueness
3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and dimethylamino groups enhances its reactivity and potential as a pharmacologically active compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,4-dichloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2S/c1-18(2)12-15-6-8(7-16-12)17-21(19,20)9-3-4-10(13)11(14)5-9/h3-7,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYPVWBGDGODIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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